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Compound of Interest

Compound Name: DU-14

Cat. No.: B1228312

Audience: Researchers, scientists, and drug development professionals.

Introduction

The DU-145 cell line, derived from a metastatic brain lesion of a patient with prostate
carcinoma, is a cornerstone in prostate cancer research. These adherent, epithelial-like cells
are androgen-insensitive, making them a valuable model for studying the progression of
hormone-refractory prostate cancer. This document provides a comprehensive guide to the
culture and maintenance of the DU-145 cell line, including detailed protocols for media
preparation, cell handling, and cryopreservation.

Cell Line Characteristics
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Characteristic

Description

Human Prostate Carcinoma (Metastatic to

Origin Brain)
Morphology Epithelial-like
Growth Properties Adherent
Androgen Receptor Status Negative/Low
Prostate-Specific Antigen (PSA) Expression Negative

Doubling Time

Approximately 30-40 hours[1]

Biosafety Level

BSL-1

Quantitative Culture Parameters

The following table summarizes key quantitative parameters for the successful culture of DU-

145 cells.

Parameter

Value

Seeding Density

2 x 104 cells/cm?[2]

Subcultivation Ratio

1:4 to 1:6[3]

Trypsin-EDTA Concentration

0.25% (w/v) Trypsin-0.53 mM EDTA

Centrifugation Speed

125x g

Centrifugation Time

5-7 minutes

Cryopreservation Density

1 x 10° cells/mL

DMSO Concentration for Cryopreservation

7.5% - 10%

Experimental Protocols

Media Preparation: Complete Growth Medium
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Objective: To prepare the complete growth medium required for the routine culture of DU-145
cells.

Materials:

Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS)

o Fetal Bovine Serum (FBS), heat-inactivated

e |L-Glutamine

e Sodium Bicarbonate (NaHCO3)

e Non-Essential Amino Acids (NEAA)

 Penicillin-Streptomycin (optional)

Protocol:

Begin with a bottle of basal EMEM.

o Aseptically add FBS to a final concentration of 10%.

e Add L-Glutamine to a final concentration of 2 mM.

e Add Sodium Bicarbonate to a final concentration of 1.5 g/L.

e Add NEAAto a final concentration of 1%.

¢ (Optional) Add Penicillin-Streptomycin to a final concentration of 1%.
e Mix the complete medium thoroughly by gentle inversion.

o Store the complete medium at 2-8°C, protected from light.

Thawing of Cryopreserved DU-145 Cells

Objective: To properly thaw and establish a viable culture of DU-145 cells from a cryopreserved
vial.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1228312?utm_src=pdf-body
https://www.benchchem.com/product/b1228312?utm_src=pdf-body
https://www.benchchem.com/product/b1228312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol:

Rapidly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should be
complete within 60 seconds.

Decontaminate the exterior of the vial with 70% ethanol.

Under sterile conditions in a biological safety cabinet, transfer the contents of the vial to a 15
mL conical tube containing 9 mL of pre-warmed complete growth medium.

Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells and remove the
cryoprotectant.

Carefully aspirate the supernatant without disturbing the cell pellet.

Gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.
Transfer the cell suspension to a T-75 culture flask.

Incubate the flask at 37°C in a humidified atmosphere with 5% CO-.

Change the medium the following day to remove any residual cryoprotectant and dead cells.

Routine Maintenance and Subculture of DU-145 Cells

Objective: To maintain a healthy, sub-confluent culture of DU-145 cells and to passage them for

expansion.

Protocol:

Observe the cells under an inverted microscope to assess confluency. Cells should be
passaged when they reach 80-90% confluency.

Aspirate the spent culture medium from the flask.

Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca2*
and Mg?* to remove any residual serum.
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Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell
monolayer is covered.

Incubate the flask at 37°C for 5-15 minutes, or until the cells detach. Observe the cells under
the microscope to monitor detachment. Avoid over-trypsinization.

Once the cells have detached, add 6-8 mL of pre-warmed complete growth medium to the
flask to inactivate the trypsin.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5-7
minutes.

Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete
growth medium.

Determine the cell concentration and viability using a hemocytometer or an automated cell
counter.

Seed new T-75 flasks with the desired number of cells (e.g., at a seeding density of 2 x 10*
cells/cm?) in fresh, pre-warmed complete growth medium.

Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO-.

Change the culture medium 2-3 times per week.

Cryopreservation of DU-145 Cells

Objective: To prepare and freeze a stock of DU-145 cells for long-term storage.

Protocol:

Follow steps 1-9 of the subculture protocol to obtain a cell pellet.

Prepare the cryopreservation medium: Complete growth medium supplemented with 7.5% -
10% Dimethyl Sulfoxide (DMSO).
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e Resuspend the cell pellet in the prepared cryopreservation medium at a density of 1 x 10°
cells/mL.

e Aliquot 1 mL of the cell suspension into sterile cryovials.

e Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at
-80°C for at least 4 hours to ensure a slow cooling rate of approximately -1°C per minute.

o For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

Signaling Pathway Visualization

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and
metabolism, and its dysregulation is frequently observed in prostate cancer.
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Caption: PI3K/Akt Signaling Pathway in DU-145 Cells.
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Experimental Workflow

The following diagram illustrates the general workflow for culturing DU-145 cells, from thawing
to expansion and cryopreservation.
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Caption: General Workflow for DU-145 Cell Culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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